An In-depth Technical Guide to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine: Synthesis, Properties, and Therapeutic Potential
Introduction: Bridging Fluorine Chemistry and Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic rings into molecular frameworks has emerged as a powerful strategy for optimizing drug-like properties. The compound 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine represents a compelling convergence of these two motifs. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2] Simultaneously, the thiophene ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[3]
This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, a molecule of significant interest for researchers and drug development professionals. While direct experimental data for this specific isomer is limited in publicly available literature, this document will leverage established principles of organic synthesis, medicinal chemistry, and metabolic profiling of related compounds to present a robust and scientifically grounded perspective. We will delve into its proposed synthesis, predicted physicochemical properties, potential metabolic pathways, and prospective applications in drug discovery, offering field-proven insights into its chemical behavior and therapeutic promise.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct experimental data for 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine, we can infer its likely characteristics based on its structural components. The trifluoromethyl group is expected to significantly influence its acidity, lipophilicity, and metabolic stability. The thiophene moiety contributes to its aromaticity and potential for pi-stacking interactions, while the primary amine provides a site for salt formation and hydrogen bonding.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H8F3NS | Based on chemical structure |
| Molecular Weight | 199.21 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Typical for small fluorinated amines |
| Boiling Point | Estimated 180-200 °C | Extrapolated from similar structures |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH); hydrochloride salt is water-soluble | Amine functionality allows for salt formation, enhancing aqueous solubility.[2] |
| pKa (of the amine) | ~9.0 | The electron-withdrawing trifluoromethyl group is expected to slightly decrease the basicity of the primary amine compared to a non-fluorinated analogue. |
| LogP | Estimated 2.0-2.5 | The trifluoromethyl group increases lipophilicity.[4] |
Synthesis and Molecular Architecture
A plausible and efficient synthetic route to 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine can be envisioned through a reductive amination protocol, a widely utilized and robust method for amine synthesis.[5][6][7] This approach offers high yields and good functional group tolerance.
Proposed Synthetic Pathway: Reductive Amination
The synthesis would commence with the commercially available thiophene-3-carboxaldehyde. This aldehyde would undergo condensation with 2,2,2-trifluoroethylamine to form an intermediate imine. Subsequent in-situ reduction of the imine with a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, would yield the target primary amine.[8]
Caption: Proposed synthetic workflow for 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine via reductive amination.
Experimental Protocol: A Step-by-Step Guide
-
Imine Formation: To a solution of thiophene-3-carboxaldehyde (1.0 eq) in methanol, add 2,2,2-trifluoroethylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine.
Chemical Reactivity and Metabolic Considerations
The chemical reactivity of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine is dictated by its primary amine and the thiophene ring. The amine is nucleophilic and can undergo reactions such as acylation, alkylation, and salt formation. The thiophene ring, while aromatic, is susceptible to electrophilic substitution and oxidation.
Potential Metabolic Pathways
The metabolism of thiophene-containing drugs is a critical area of study, as it can lead to the formation of reactive metabolites.[3][9] The primary metabolic pathways for thiophene derivatives involve cytochrome P450-mediated oxidation.[10][11] Two key pathways are S-oxidation, leading to the formation of a thiophene-S-oxide, and epoxidation of the thiophene ring.[10][11] Both of these reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[3][9] The presence of the trifluoromethyl group may also influence metabolism, potentially directing it away from the fluorinated portion of the molecule.
Caption: Potential metabolic pathways of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine.
Applications in Drug Discovery and Pharmacology
The unique structural features of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.
-
Central Nervous System (CNS) Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this compound a promising starting point for CNS-active drugs. Trifluoroethylamine derivatives have been explored for the treatment of a range of neurological and psychiatric conditions.[12]
-
Antimicrobial and Antiviral Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[13] The incorporation of a trifluoroethylamino side chain could lead to the discovery of novel and potent agents against infectious diseases.
-
Oncology: The thiophene nucleus is present in several anticancer drugs.[14] The unique properties of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine could be leveraged to design novel kinase inhibitors or other targeted cancer therapies.
Analytical Methodologies
The characterization and quantification of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine in various matrices would typically be achieved using a combination of chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.
Protocol Outline:
-
Sample Preparation: Dilute the sample in a suitable organic solvent (e.g., dichloromethane).
-
Injection: Inject an aliquot of the prepared sample into the GC system.
-
Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from other components.
-
Detection: The mass spectrometer will be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of less volatile derivatives or for higher sensitivity and selectivity, LC-MS/MS is the method of choice. The use of fluorinated ion-pairing reagents can enhance chromatographic retention and MS signal.[15]
Protocol Outline:
-
Sample Preparation: Samples can be prepared by protein precipitation (for biological matrices) followed by dilution in the mobile phase.
-
Chromatography: Perform reversed-phase liquid chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
-
Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16][17]
Conclusion
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine stands as a molecule with considerable untapped potential in the realm of drug discovery and development. Its synthesis is achievable through well-established synthetic methodologies, and its chemical properties can be rationally predicted based on its constituent functional groups. While the metabolic fate of the thiophene ring warrants careful consideration, the potential therapeutic benefits offered by the combination of the trifluoroethylamine and thiophene moieties make this a compelling scaffold for further investigation. This guide provides a foundational understanding for researchers and scientists to embark on the exploration of this promising chemical entity.
References
-
Dansette, P. M., et al. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. [Link]
-
American Chemical Society. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
-
Valvassori, V. S., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
-
American Chemical Society. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
American Chemical Society. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
National Institutes of Health. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. [Link]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
ResearchGate. (2023). (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
American Chemical Society. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
Blogger. (n.d.). Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. [Link]
-
ResearchGate. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 13. journalwjarr.com [journalwjarr.com]
- 14. innospk.com [innospk.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
